3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16359607
Molecular Formula: C21H21N3O6S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O6S |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O6S/c1-29-15-4-6-19(30-2)18(10-15)24-12-22-17-9-13(3-5-16(17)21(24)26)20(25)23-14-7-8-31(27,28)11-14/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | YESHSYKJRBXJQP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4 |
Introduction
3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound featuring a quinazoline core, which is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C21H21N3O6S, with a molecular weight of approximately 448.42 g/mol, although this value might slightly vary based on specific conditions .
Structural Features
The compound incorporates several key structural elements:
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Quinazoline Core: Known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
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2,5-Dimethoxyphenyl Group: Contributes to the compound's lipophilicity and potential interaction with biological targets.
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1,1-Dioxidotetrahydrothiophen-3-yl Moiety: Enhances reactivity due to the presence of sulfur and the dioxo group.
Synthesis
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. These steps may include:
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Condensation Reactions: To form the quinazoline core.
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Nucleophilic Substitutions: To introduce the tetrahydrothiophene moiety.
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Cyclization Reactions: To finalize the quinazoline structure.
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
Chemical Reactivity
The compound's chemical reactivity is attributed to its functional groups:
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Carboxamide Group: Can undergo hydrolysis.
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Quinazoline Moiety: Can participate in electrophilic substitutions.
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Thiophene Ring: Allows for potential reactions such as oxidation or nucleophilic substitutions.
Biological Activities
Research indicates that compounds similar to 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit a range of biological activities, including:
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Antimicrobial Activity: Against bacterial and fungal pathogens.
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Anticancer Activity: Potential inhibition of cancer cell growth.
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Anti-inflammatory Activity: Possible modulation of inflammatory pathways.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | Not specified | Not specified | Potential anti-inflammatory, antimicrobial |
| 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | C21H21N3O6S | Approximately 448.42 | Antimicrobial, anticancer, anti-inflammatory |
| N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide | C13H16N2O4S | Approximately 300.34 | Potential biological activities under investigation |
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